molecular formula C11H4Cl3F3N2 B6311245 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine CAS No. 2088942-72-5

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine

Cat. No. B6311245
CAS RN: 2088942-72-5
M. Wt: 327.5 g/mol
InChI Key: MHNBZMYZYAUHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine (5-TFMPCP) is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. It is a colorless solid that is insoluble in water and has a molecular weight of 339.3 g/mol. 5-TFMPCP is an important intermediate for the synthesis of a variety of biologically active compounds. It has been used in a variety of scientific research applications and is an important research tool for scientists.

Scientific Research Applications

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of novel fluorescent dyes and fluorescent proteins. Additionally, 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in the synthesis of biologically active peptides and proteins.

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine is not well understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of protein synthesis. Additionally, it is believed to act as an inhibitor of enzymes involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial activity. Additionally, it has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have anticancer activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its availability. It is commercially available and can be easily synthesized in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its toxicity. It has been shown to be toxic to cells and can cause DNA damage. Additionally, it can be irritating to the skin and eyes.

Future Directions

1. Further research into the mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and its effects on biological systems.
2. Development of new synthetic methods for the synthesis of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and related compounds.
3. Investigation of the potential therapeutic applications of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
4. Evaluation of the safety and efficacy of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in vivo.
5. Development of new fluorescent dyes and fluorescent proteins based on 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
6. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the expression of genes and proteins.
7. Exploration of the potential of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine as a tool for drug discovery and development.
8. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the metabolism of nucleic acids.
9. Development of new methods for the detection of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in biological samples.
10. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the immune system.

Synthesis Methods

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine can be synthesized in a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with thionyl chloride to form the intermediate 3-trifluoromethylphenyl chloroformate. This compound is then reacted with 2,4,6-trichloropyrimidine to yield 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.

properties

IUPAC Name

2,4,6-trichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl3F3N2/c12-8-7(9(13)19-10(14)18-8)5-2-1-3-6(4-5)11(15,16)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNBZMYZYAUHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine

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